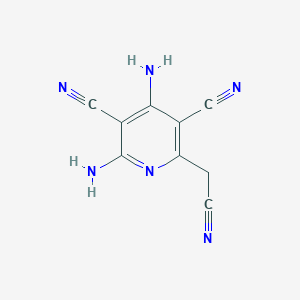

2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile” is a pyridine derivative with two amino groups, a cyanomethyl group, and two carbonitrile groups. Pyridine derivatives are a broad class of compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with appropriate reagents to introduce the amino, cyanomethyl, and carbonitrile groups. For example, 2,4-diaminopyrimidine derivatives have been synthesized using various catalysts .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring would be substituted with two amino groups, a cyanomethyl group, and two carbonitrile groups .

Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially participate in a variety of chemical reactions. For instance, 2,4-diaminopyrimidines have been shown to inhibit certain enzymes, suggesting potential biological activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could confer aromaticity, while the amino and carbonitrile groups could participate in hydrogen bonding .

Mecanismo De Acción

Target of Action

Similar compounds such as 2,4-diamino-6-hydroxypyrimidine are known to inhibit gtp cyclohydrolase i , a rate-limiting enzyme in protein synthesis . This suggests that 2,4-Diamino-6-(cyanomethyl)-3,5-pyridinedicarbonitrile might have a similar target.

Mode of Action

Based on the action of similar compounds, it is plausible that it inhibits its target enzyme, potentially disrupting protein synthesis .

Pharmacokinetics

Similar compounds have been studied using hepatic microsomes from various mammalian species . The nature of the enzyme(s) involved in the oxidation has been elucidated using various enzyme inhibitors and inducing agents .

Result of Action

If it acts similarly to its analogs, it could potentially disrupt protein synthesis and neurotransmitter production .

Action Environment

Similar compounds have been examined as corrosion inhibitors of mild steel in 01 M HCl , suggesting that environmental pH could potentially influence the action of this compound.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that 2,4-diaminopyrimidine derivatives have been studied for their inhibitory effects on certain enzymes

Cellular Effects

It is known that 2,4-diaminopyrimidine derivatives have shown inhibitory effects on certain cellular processes

Molecular Mechanism

It is known that 2,4-diaminopyrimidine derivatives can inhibit certain enzymes

Propiedades

IUPAC Name |

2,4-diamino-6-(cyanomethyl)pyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6/c10-2-1-7-5(3-11)8(13)6(4-12)9(14)15-7/h1H2,(H4,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCGNPGPAUIBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=C(C(=N1)N)C#N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396159 |

Source

|

| Record name | AN-023/13176001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24571-64-0 |

Source

|

| Record name | AN-023/13176001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B327168.png)

![methyl 3-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B327171.png)

![Methyl 3-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327172.png)

![Methyl 3-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327173.png)

![Methyl 3-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327174.png)

![1-(4-Bromophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327177.png)

![ethyl 4-(5-{(E)-[1-(4-bromonaphthalen-1-yl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B327179.png)

![Propyl 2-chloro-5-(5-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B327183.png)